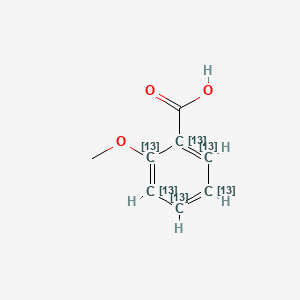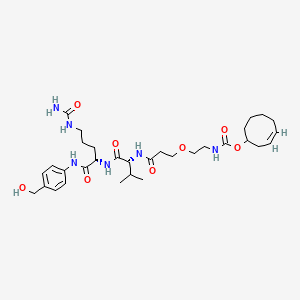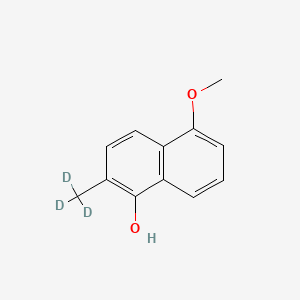
5-Methoxy-2-methyl-Alpha-naphthol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl- is an indole derivative known for its significant role in various chemical and biological processes. Indole derivatives, including 5-Methoxy-2-methyl-, are prevalent in natural products and pharmaceuticals due to their diverse biological activities and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl- typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux, yields the desired indole derivative .
Industrial Production Methods: Industrial production of 5-Methoxy-2-methyl- often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydrogenated derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
5-Methoxy-2-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to multiple receptors, exhibiting high affinity and specificity. For instance, it acts as an inhibitor of the chlorinating activity of myeloperoxidase, an enzyme involved in inflammatory responses . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Methoxyindole
- 2-Methylindole
- 5-Methoxy-2-methyltryptamine
Comparison: 5-Methoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole, the additional methyl group enhances its reactivity and biological activity. In contrast to 2-Methylindole, the methoxy group increases its solubility and interaction with biological targets. 5-Methoxy-2-methyltryptamine, while structurally similar, has different pharmacological effects due to the presence of the tryptamine moiety .
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
5-methoxy-2-(trideuteriomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-7-9-10(12(8)13)4-3-5-11(9)14-2/h3-7,13H,1-2H3/i1D3 |
Clé InChI |
VJSUBEOOUUUQMY-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)O |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


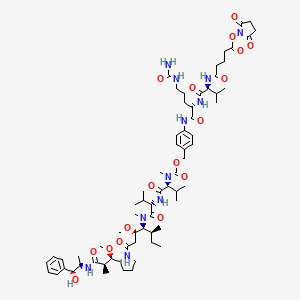

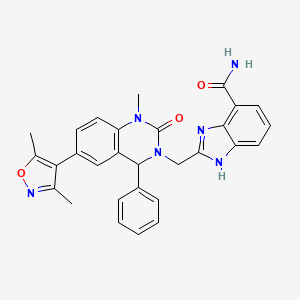
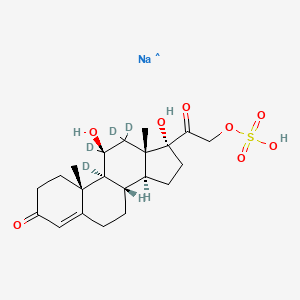
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
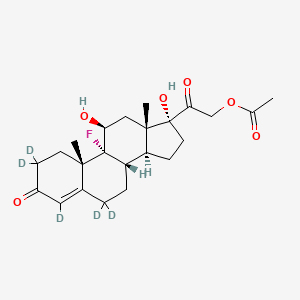


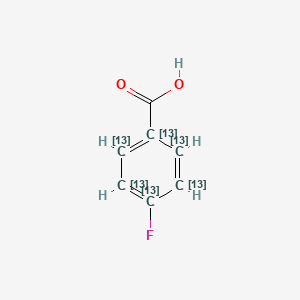
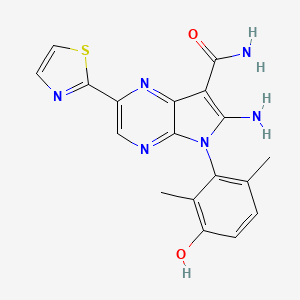
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
